molecular formula C13H13FO2 B2586893 3-[(2-Fluorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287331-20-6

3-[(2-Fluorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B2586893
CAS No.: 2287331-20-6
M. Wt: 220.243
InChI Key: RSXNJRHRUFHCCV-UHFFFAOYSA-N
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Description

3-[(2-Fluorophenyl)methyl]bicyclo[111]pentane-1-carboxylic acid is a compound that belongs to the bicyclo[111]pentane family These compounds are known for their unique structural features, which include a highly strained bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Fluorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the following steps:

Industrial Production Methods

For industrial-scale production, the process can be optimized to improve yield and reduce costs. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Fluorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-[(2-Fluorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2-Fluorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors. The fluorine atom can influence the compound’s binding affinity and selectivity by altering electronic properties and conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorophenyl group in 3-[(2-Fluorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid makes it unique among its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding interactions, making it a valuable tool in drug discovery and other scientific research areas .

Properties

IUPAC Name

3-[(2-fluorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FO2/c14-10-4-2-1-3-9(10)5-12-6-13(7-12,8-12)11(15)16/h1-4H,5-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSXNJRHRUFHCCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(=O)O)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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